molecular formula C10H16O3 B11941942 3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one CAS No. 61761-69-1

3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one

Cat. No.: B11941942
CAS No.: 61761-69-1
M. Wt: 184.23 g/mol
InChI Key: PVKFDXCOJHGGTA-UHFFFAOYSA-N
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Description

3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring and a dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with 2-methyl-1,3-dioxolane in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one involves its interaction with specific molecular targets. The dioxolane moiety can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. Additionally, the compound can participate in various biochemical pathways, influencing enzyme activity and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-dioxolane: A related compound with similar structural features but different reactivity.

    Cyclopentanone: The parent compound of the cyclopentanone ring in 3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one.

    1,3-Dioxolane: A simpler dioxolane compound used in various chemical applications.

Uniqueness

This compound is unique due to its combination of a cyclopentanone ring and a dioxolane moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

61761-69-1

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one

InChI

InChI=1S/C10H16O3/c1-10(12-4-5-13-10)7-8-2-3-9(11)6-8/h8H,2-7H2,1H3

InChI Key

PVKFDXCOJHGGTA-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CC2CCC(=O)C2

Origin of Product

United States

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